molecular formula C30H22O4S B2576383 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate CAS No. 328263-25-8

4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate

Cat. No.: B2576383
CAS No.: 328263-25-8
M. Wt: 478.56
InChI Key: HRZATAJDHJBETK-IINORCHSSA-N
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Description

Chemical Structure and Properties The compound 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate (CAS: 328263-25-8) is a bifunctional ester with a molecular formula of C₃₀H₂₂O₄S and a molecular weight of 478.56 g/mol . Its structure features two (2Z)-3-phenylprop-2-enoyl (cinnamoyl) groups connected via a central sulfanylphenyl (-S-C₆H₄-) bridge. The Z-configuration of the double bonds in the cinnamoyl moieties introduces rigidity and conjugation, which may influence photophysical properties such as UV absorption.

Applications may include materials science (e.g., liquid crystals or polymers) due to extended π-conjugation, though pharmacological uses are less likely given the absence of bioactive functional groups like sulfonamides or nitriles found in related compounds .

Properties

IUPAC Name

[4-[4-[(Z)-3-phenylprop-2-enoyl]oxyphenyl]sulfanylphenyl] (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O4S/c31-29(21-11-23-7-3-1-4-8-23)33-25-13-17-27(18-14-25)35-28-19-15-26(16-20-28)34-30(32)22-12-24-9-5-2-6-10-24/h1-22H/b21-11-,22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZATAJDHJBETK-IINORCHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-phenylprop-2-enoic acid derivatives, followed by the introduction of sulfanyl and phenyl groups through nucleophilic substitution reactions. The final step often involves esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the enoyl groups, converting them to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alkanes.

Scientific Research Applications

4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule but differ in key functional groups:

Compound Key Features Molecular Formula Key Differences
Target Compound (CAS 328263-25-8) Two Z-cinnamoyl esters linked via sulfanylphenyl bridge C₃₀H₂₂O₄S Sulfide linkage; lacks hydrogen-bond donors.
(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitril Z-enoyl nitrile with sulfonamide and formyl groups C₂₅H₂₁N₃O₃S Nitrile and sulfonamide groups; enhanced hydrogen-bonding capacity.
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate Z-enoyl ester with sulfonamide and formyl groups C₂₆H₂₄N₂O₅S Sulfonamide linkage; forms 2D hydrogen-bonded networks (C-H···O).
(Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid Z-enoyl carboxylic acid with sulfanyl and methoxy groups C₁₀H₁₀O₃S Carboxylic acid group; stronger hydrogen-bond donor than esters.

Physicochemical Properties

In contrast, the carboxylic acid in and sulfonamide in improve polar interactions, enhancing solubility in protic solvents. The sulfide bridge in the target may undergo oxidation to sulfoxide/sulfone under harsh conditions, unlike the stable sulfonamide in .

The sulfide group in the target may instead engage in weaker S···π or van der Waals interactions . Hydrogen-bonding patterns in (carboxylic acid) and (sulfonamide) enable more robust supramolecular assemblies compared to the target’s ester-dominated structure .

Synthetic Complexity :

  • The target’s synthesis likely requires selective esterification steps, whereas sulfonamide-containing analogs (e.g., ) involve nucleophilic substitution or coupling reactions .

Biological Activity

4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate, a compound with the molecular formula C30H22O4SC_{30}H_{22}O_4S, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple phenyl groups and a sulfanyl linkage, which may contribute to its biological properties. The presence of the enoyl moiety suggests potential reactivity that could be exploited in biological systems.

Biological Activity Overview

Recent studies have focused on the antiproliferative effects of this compound against various cancer cell lines. The biological activity can be summarized as follows:

  • Antiproliferative Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including:
    • Breast Cancer : Tested on MCF-7 and MDA-MB-231 cell lines, it exhibited IC50 values ranging from 0.50 to 3.58 µM, indicating strong antiproliferative properties.
    • Cervical Cancer : In vitro assays on HeLa and SiHa cells demonstrated similar potency.
    • Ovarian Cancer : The A2780 cell line also responded favorably to treatment with this compound.
  • Mechanism of Action : The proposed mechanisms through which the compound exerts its effects include:
    • Inhibition of Cell Cycle Progression : Studies suggest that the compound may interfere with key regulatory proteins involved in cell cycle control.
    • Induction of Apoptosis : Evidence indicates that treatment with this compound leads to increased apoptotic markers in treated cells.
    • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the mechanism of action, contributing to oxidative stress and subsequent cell death.

Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.50
MDA-MB-2311.20
HeLa1.80
SiHa1.90
A27802.50

Case Studies

  • Study on Breast Cancer Cells :
    A study investigated the effects of the compound on MCF-7 cells, revealing that treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry indicated increased sub-G1 phase populations, suggesting apoptosis induction.
  • Cervical Cancer Research :
    In another study, HeLa cells treated with varying concentrations of the compound showed significant reductions in proliferation rates, with an accompanying increase in apoptotic markers such as cleaved caspase-3.

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